molecular formula C6H9F3N2O2S B2569559 trifluoro-N-(2-piperidinylidene)methanesulfonamide CAS No. 866042-41-3

trifluoro-N-(2-piperidinylidene)methanesulfonamide

Cat. No.: B2569559
CAS No.: 866042-41-3
M. Wt: 230.21
InChI Key: FXNDYPRGVCBXSY-UHFFFAOYSA-N
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Description

Trifluoro-N-(2-piperidinylidene)methanesulfonamide is a fluorinated sulfonamide derivative characterized by a trifluoromethanesulfonyl group attached to a piperidinylidene scaffold. Fluorinated sulfonamides are known for enhanced metabolic stability, lipophilicity, and target-binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name

1,1,1-trifluoro-N-(2,3,4,5-tetrahydropyridin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O2S/c7-6(8,9)14(12,13)11-5-3-1-2-4-10-5/h1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNDYPRGVCBXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoro-N-(2-piperidinylidene)methanesulfonamide typically involves the reaction of piperidine with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Trifluoro-N-(2-piperidinylidene)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Chemistry: Trifluoro-N-(2-piperidinylidene)methanesulfonamide is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of trifluoro-N-(2-piperidinylidene)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The piperidinylidene moiety contributes to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Anti-Inflammatory Benzothieno[3,2-d]pyrimidin-4-one Sulfonamides

Key Compounds :

  • N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (Compound 1)
  • N-[2-[(2,4-difluorophenyl)thio]-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (Compound 9)

Comparison :

  • Structure: These compounds feature a benzothienopyrimidinone core with sulfonamide substituents, unlike the piperidinylidene backbone of the target compound.
  • Activity: Demonstrated potent inhibition of COX-2, iNOS, and ICAM-1 in human keratinocytes and macrophages, suppressing PGE2 and IL-8 production .
  • Fluorination Impact: Compound 9 includes a 2,4-difluorophenyl group, enhancing its anti-inflammatory efficacy compared to non-fluorinated analogs. This aligns with , where fluorination improves stability and target interaction .

Pesticidal Trifluoro-Sulfonamides: Perfluidone

Compound : 1,1,1-Trifluoro-N-(2-methyl-4-(phenylsulfonyl)phenyl)methanesulfonamide (Perfluidone)

  • Structure : Contains a trifluoromethanesulfonamide group attached to a substituted aromatic ring.
  • Properties :
    • Melting Point: 143°C
    • Solubility: 6.00 × 10⁻² g/L (22°C), indicating low aqueous solubility due to hydrophobic aromatic and trifluoromethyl groups .
  • Application : Used as a herbicide (Trade: Destun), highlighting the role of fluorinated sulfonamides in agrochemistry .

Piperidinyl Sulfonamide Derivatives

Compound : 3-[(3R,4R)-3,4-Dimethyl-1-(trifluoromethanesulfonyl)piperidin-4-yl]phenyl trifluoromethanesulfonate

  • Structure : Shares a trifluoromethanesulfonyl group on a piperidine ring but includes additional phenyl and triflate substituents.
  • Synthesis : Prepared via reaction with trifluoromethanesulfonic anhydride, a common method for introducing fluorinated sulfonamide groups .
  • Electronic Effects : The trifluoromethanesulfonyl group likely increases electrophilicity, influencing reactivity in synthetic pathways .

Nitro-Substituted Trifluoro-Sulfonamides

Compound : N-[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonamide (CAS 156522-23-5)

  • Structure : Features a nitro group and trifluoromethyl substituent on an aromatic ring.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Application Solubility (g/L)
Trifluoro-N-(2-piperidinylidene)methanesulfonamide Piperidinylidene Trifluoromethanesulfonyl Hypothesized anti-inflammatory/agrochemical Not reported
Perfluidone (Destun) Aromatic 2-methyl-4-(phenylsulfonyl)phenyl Herbicide 0.060
Benzothieno[3,2-d]pyrimidin-4-one (Compound 9) Benzothienopyrimidinone 2,4-difluorophenyl COX-2/iNOS inhibition (Anti-inflammatory) Not reported
N-[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonamide Aromatic Nitro, trifluoromethyl Intermediate for pharmaceuticals Not reported

Table 2: Impact of Fluorination on Sulfonamide Properties

Property Fluorinated Sulfonamides Non-Fluorinated Sulfonamides
Metabolic Stability High (C-F bond resistance) Moderate
Lipophilicity Increased (LogP ↑) Lower
Solubility Generally lower Higher (e.g., methanesulfonamides)
Target Binding Enhanced (Electron-withdrawing) Variable

Key Findings and Discussion

  • Fluorination Advantages : Trifluoro substitution enhances metabolic stability and lipophilicity, critical for both drug bioavailability and pesticide longevity .
  • Application Diversity: Structural variations dictate applications—aromatic sulfonamides with electron-withdrawing groups (e.g., nitro, phenylsulfonyl) favor agrochemical use, while heterocyclic cores (e.g., benzothienopyrimidinone) align with pharmaceutical activity .
  • Solubility Challenges: Low aqueous solubility in fluorinated sulfonamides (e.g., perfluidone) may necessitate formulation strategies like salt formation or nanoemulsions .

Biological Activity

Trifluoro-N-(2-piperidinylidene)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by diverse research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group and a piperidinylidene moiety, which are significant for its biological interactions. The presence of these functional groups is known to influence the compound's pharmacokinetic properties and its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor activity against various cancer cell lines. One study reported IC50 values (the concentration required to inhibit cell growth by 50%) of 17.8 µM against HCT116 (colon cancer), 12.4 µM against HePG2 (liver cancer), and 17.6 µM against HOS (osteosarcoma) cells .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)
HCT11617.8
HePG212.4
HOS17.6

The mechanism of action appears to involve the down-regulation of critical genes associated with tumor growth, such as PALB2, BRCA1, and BRCA2 in specific cell lines . Additionally, molecular docking studies suggest that the compound may inhibit key proteins involved in cancer progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. Research indicates that it effectively inhibits the growth of various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study on Antitumor Efficacy

A pivotal study conducted on the efficacy of this compound involved treating AGS (gastric cancer) and MCF-7 (breast cancer) cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound induces apoptosis in these cancer cells . The study utilized MTT assays to quantify cell viability over various concentrations and time points.

Figure 1: Effect of this compound on Cancer Cell Lines

Effect on Cancer Cell Lines
Note: This figure illustrates the dose-response curve for AGS and MCF-7 cell lines treated with varying concentrations of the compound.

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

  • Gene Regulation : The compound down-regulates oncogenes and up-regulates tumor suppressor genes.
  • Protein Interaction : It shows potential as an inhibitor for proteins involved in cancer cell proliferation.
  • Cell Cycle Arrest : Evidence suggests that it may induce G1 phase arrest in cancer cells, preventing further division.

Q & A

Q. What are the optimal synthetic routes for trifluoro-N-(2-piperidinylidene)methanesulfonamide, and how do reaction conditions influence yield?

The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. A common method involves reacting a sulfonyl chloride precursor with a piperidinylidene amine under basic conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance reaction rates and yields by stabilizing intermediates .
  • Temperature : Elevated temperatures (80–120°C) are often required to overcome activation barriers in sulfonamide formation .
  • Catalysts : Palladium-based catalysts may facilitate coupling reactions involving heterocyclic moieties .
    Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product purity via NMR spectroscopy .

Q. How is the compound characterized, and what analytical techniques are critical for structural validation?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm the presence of the trifluoromethyl group and piperidinylidene protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves three-dimensional conformation, particularly for assessing steric effects in the piperidinylidene ring .

Q. What are the hydrolytic stability profiles of this compound under varying pH conditions?

Sulfonamides are prone to hydrolysis under acidic or basic conditions. Stability studies should:

  • Test pH ranges : Use buffered solutions (pH 1–13) to simulate biological or storage environments.
  • Monitor degradation : HPLC or LC-MS tracks hydrolytic byproducts, such as methanesulfonic acid and piperidinylidene derivatives .
    Key Finding : Trifluoromethyl groups enhance stability in acidic media compared to non-fluorinated analogs .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s participation in nucleophilic substitution or cross-coupling reactions?

  • Nucleophilic Substitution : The sulfonamide’s sulfur atom acts as an electrophilic center, reacting with amines or thiols via a two-step mechanism (addition-elimination) .
  • Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require a halogenated aryl/heteroaryl substrate and a boronic acid partner. The trifluoromethyl group’s electron-withdrawing nature accelerates oxidative addition .
    Contradiction Note : Conflicting reports exist on solvent efficacy—NMP may outperform DMF in some coupling reactions, possibly due to better ligand stabilization .

Q. How should researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

  • Purity issues : Impurities in synthesis (e.g., unreacted starting materials) can skew assays. Validate purity via orthogonal methods (HPLC, elemental analysis) .
  • Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) may alter compound solubility and activity .
    Case Study : A 20% discrepancy in IC₅₀ values for a related sulfonamide was traced to differences in buffer composition .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyls) to the piperidinylidene ring to improve aqueous solubility without compromising target binding .
  • Metabolic Stability : Fluorination at specific positions reduces susceptibility to cytochrome P450-mediated oxidation .
    Experimental Design : Use parallel artificial membrane permeability assays (PAMPA) to predict blood-brain barrier penetration .

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